molecular formula C12H15NO B8674189 (S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1616077-52-1

(S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8674189
CAS No.: 1616077-52-1
M. Wt: 189.25 g/mol
InChI Key: OBDIDGKANKNXDV-LBPRGKRZSA-N
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Description

(S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

1616077-52-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-[[(2S)-oxiran-2-yl]methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2/t12-/m0/s1

InChI Key

OBDIDGKANKNXDV-LBPRGKRZSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H]3CO3

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3CO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroisoquinoline (15 g, 0.11 mol) in MeCN (100 mL) was added K2CO3 (30.7 g, 0.23 mol) at 0° C. 2-(bromomethyl)oxirane (17 g, 0.12 mol) was added to the reaction after 1 h. The solution was stirred at 22° C. for 16 h at which time the solids were filtered and washed with MeCN. The solution was concentrated and the residue was used in the next step without further purification (17 g, Yield 78%). LCMS (m/z): 190.1 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2,3,4-tetrahydroisoquinoline (25.0 g) was dissolved in acetonitrile (100 ml) and sodium carbonate (40.0 g) and epibromohydrin (31.0 g) were added thereto and heated at reflux for 4 hours. After the resultant salt was filtered, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Waco Gel C-200, 500 g) and eluted with a mixed solvent of chloroform (99 parts)+methanol (1 part) to give 2-[1-(2,3-epoxy)propyl]-1,2,3,4-tetrahydroisoquinoline (15.6 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Two

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